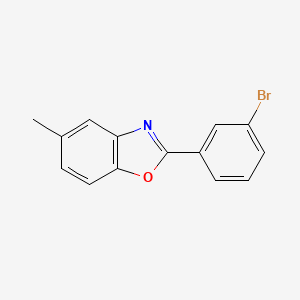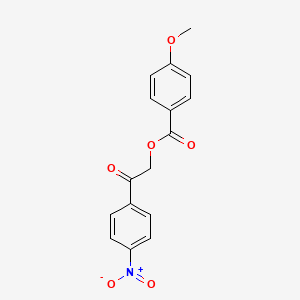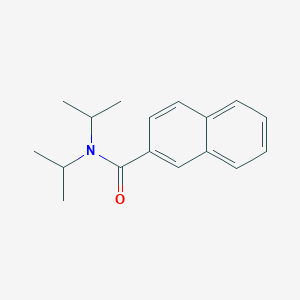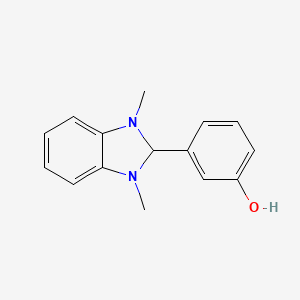
3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is not fully understood. However, it is believed to act as a chelating agent for metal ions. The nitro and chloro groups in the compound can form coordination bonds with metal ions, leading to the formation of stable complexes. The resulting complexes can be used for various applications such as fluorescence imaging, catalysis, and drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide have not been extensively studied. However, it has been shown to have low toxicity in vitro and in vivo. It has also been shown to have potential antioxidant and anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is its versatility. It can be used for various applications such as fluorescence imaging, catalysis, and drug delivery. Additionally, it has low toxicity and can be easily synthesized in the laboratory. However, one of the main limitations is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide in scientific research. One direction is the development of new metal complexes with potential biological activity. Another direction is the synthesis of new fluorescent probes for the detection of metal ions. Additionally, the compound could be used as a building block for the synthesis of new organic compounds with potential applications in drug discovery. Finally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of the compound.
Conclusion:
In conclusion, 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is a versatile compound that has potential applications in various fields of scientific research. Its unique properties make it a valuable tool for the development of new metal complexes, fluorescent probes, and organic compounds with potential applications in drug discovery. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide can be achieved by reacting 4-chloro-3-nitroaniline with 3-methylphenylacrylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal complexes with potential biological activity. Additionally, it has been used as a building block for the synthesis of various organic compounds with potential applications in drug discovery.
Propriétés
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-3-2-4-13(9-11)18-16(20)8-6-12-5-7-14(17)15(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELYXEHMOQISPI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)




![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)



![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)